1-Dodecyl-3-methylimidazolium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

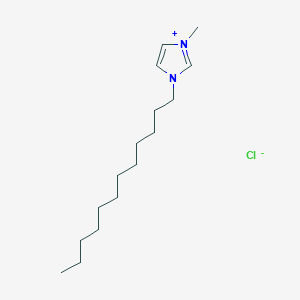

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-dodecyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXNHKQUEXEWAM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047918 | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114569-84-5 | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dodecyl-3-methyl-1H-imidazol-3-ium Chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Dodecyl-3-methylimidazolium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY5Q72FW73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Dodecyl-3-methylimidazolium Chloride

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecyl-3-methylimidazolium chloride, commonly abbreviated as [C12MIM]Cl, is a cationic surfactant that belongs to the class of ionic liquids (ILs). Its unique amphiphilic structure, comprising a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, imparts significant surface-active properties. This technical guide provides a comprehensive overview of the core physicochemical properties of [C12MIM]Cl, detailed experimental methodologies for their determination, and a discussion of its behavior in solution. This document is intended to serve as a foundational resource for professionals utilizing this versatile compound in research, catalysis, and formulation development.

Core Physicochemical Properties

The fundamental properties of [C12MIM]Cl are summarized below. It is important to note that while some properties like density and refractive index are not widely reported for the C12 variant, data from its close analogue, 1-Decyl-3-methylimidazolium chloride ([C10MIM]Cl), is often used for estimation and is included here for reference.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 1-Dodecyl-3-methylimidazol-3-ium chloride | |

| CAS Number | 114569-84-5 | [2] |

| Molecular Formula | C₁₆H₃₁ClN₂ | [2][3] |

| Molecular Weight | 286.88 g/mol | [3] |

| Appearance | White to yellow powder or block | [3] |

| Melting Point | 150 °C (423.15 K) | [2][3] |

| Topological Polar Surface Area | 8.8 Ų | [3] |

| Rotatable Bond Count | 11 | [3] |

| Density (Analogue) | ~0.99 g/mL (for [C10MIM]Cl) | [1] |

| Refractive Index (Analogue) | ~1.50 (at 20°C, for [C10MIM]Cl) | [1] |

Synthesis and Molecular Structure

The most common and straightforward method for synthesizing this compound is through direct alkylation, a type of quaternization reaction. This involves the reaction of 1-methylimidazole (B24206) with 1-chlorododecane (B51209).

Behavior in Solution: Micellization

As an amphiphilic molecule, [C12MIM]Cl exhibits surfactant-like behavior in aqueous solutions. At low concentrations, the molecules exist as individual monomers. However, as the concentration increases to a critical point—the Critical Micelle Concentration (CMC) —the molecules spontaneously self-assemble into spherical structures called micelles. In these aggregates, the hydrophobic dodecyl "tails" are sequestered in the core, away from the water, while the hydrophilic imidazolium "heads" form the outer corona, interacting with the aqueous environment. This phenomenon is responsible for the sharp changes observed in the physical properties of the solution, such as surface tension and conductivity.[4][5] The CMC is a key indicator of a surfactant's efficiency.

Solubility Profile

[C12MIM]Cl has been studied for its solubility in various organic solvents, particularly alcohols. A key finding is that its solubility in primary alcohols (from C6 to C12) decreases as the molecular weight of the alcohol increases.[1][6] The solubility in shorter-chain alcohols like ethanol (B145695) and butanol is significant.[1]

| Solvent | Solubility Trend/Observation | Reference(s) |

| Water | Forms micellar solutions. | [7] |

| Ethanol | Soluble. | [1][6] |

| 1-Butanol | Soluble. | [1][6] |

| 1-Hexanol | Soluble, but less so than in shorter-chain alcohols. | [1][6] |

| 1-Octanol | Solubility continues to decrease. | [1][6] |

| 1-Decanol | Lower solubility. | [1][6] |

| 1-Dodecanol | Lowest solubility among the primary alcohols tested. | [1][6] |

Key Experimental Protocols

Synthesis via Direct Alkylation

This protocol describes a general laboratory procedure for the synthesis of [C12MIM]Cl.

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1-methylimidazole (1.0 equivalent) in a suitable solvent such as toluene.

-

Addition: While stirring vigorously, slowly add 1-chlorododecane (1.05-1.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain this temperature for 24 to 48 hours. The product will begin to form as a separate, denser phase.

-

Isolation: Cool the reaction mixture to room temperature, then further cool to induce complete precipitation or solidification of the product.

-

Purification: Decant the supernatant solvent. Wash the resulting crude product multiple times with a non-polar solvent like ethyl acetate (B1210297) or hexane (B92381) to remove unreacted starting materials.

-

Drying: Dry the purified white or pale-yellow solid under high vacuum to remove any residual solvent.

Determination of Critical Micelle Concentration (CMC)

The CMC is most commonly determined by measuring a physical property that changes abruptly at the point of micellization. The surface tension method is a robust and widely used technique.[4][5][7][8]

-

Stock Solution Preparation: Prepare a concentrated stock solution of [C12MIM]Cl in deionized water (e.g., 10 mM).

-

Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution. The concentration range should bracket the expected CMC.

-

Surface Tension Measurement: For each solution, measure the surface tension using a calibrated tensiometer (e.g., via the Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the concentration (log C).

-

CMC Determination: The resulting plot will show two linear regions. Below the CMC, surface tension decreases sharply with increasing concentration. Above the CMC, the surface is saturated, and the surface tension remains relatively constant.[4][7] The CMC is the concentration at the intersection of the two extrapolated linear portions of the graph.[7]

Solubility Measurement by the Dynamic Method

The solubility of [C12MIM]Cl in various solvents can be determined using a dynamic (or synthetic) method. This involves visually observing the phase transition temperature of a mixture with a known composition.

-

Sample Preparation: A precise mass of [C12MIM]Cl and the chosen solvent are weighed directly into a sealed glass apparatus equipped with a magnetic stirrer and a calibrated temperature sensor.

-

Heating Cycle: The mixture is heated slowly with constant stirring. The temperature at which the last solid crystals of the ionic liquid disappear is recorded as the dissolution or clearing point.

-

Cooling Cycle: The now-homogeneous solution is then cooled slowly. The temperature at which the first crystals reappear (cloud point) is recorded.

-

Equilibrium Temperature: The average of the clearing point and cloud point temperatures is taken as the equilibrium solubility temperature for that specific composition.

-

Phase Diagram Construction: By repeating this procedure for various compositions, a full solid-liquid phase diagram can be constructed.

Conclusion

This compound is an ionic liquid with pronounced surfactant properties driven by its amphiphilic molecular architecture. Its ability to self-assemble into micelles above a critical concentration makes it highly effective at reducing surface and interfacial tension, rendering it valuable for applications in enhanced oil recovery, as a solvent in organic synthesis, and in the formulation of complex fluids.[3] The methodologies and data presented in this guide provide a technical foundation for researchers and developers to effectively harness the unique physicochemical characteristics of [C12MIM]Cl.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, >98% | IoLiTec [iolitec.de]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. justagriculture.in [justagriculture.in]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 8. journals.stmjournals.com [journals.stmjournals.com]

A Technical Guide to the Structural Characteristics of 1-Dodecyl-3-methylimidazolium Chloride ([C12mim][Cl])

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Dodecyl-3-methylimidazolium (B1224283) chloride, commonly abbreviated as [C12mim][Cl], is a prominent member of the ionic liquid family. It is characterized by a unique molecular structure that imparts amphiphilic properties, positioning it as a cationic surfactant. This dual nature, featuring a hydrophilic polar head and a hydrophobic nonpolar tail, governs its self-assembly in solution and its utility in a wide range of applications, from organic synthesis and catalysis to materials science and drug delivery.[1] This technical guide provides an in-depth analysis of the structural characteristics of [C12mim][Cl], details the experimental protocols used for its characterization, and presents key data in a structured format for scientific professionals.

Molecular Structure and Properties

The fundamental structure of 1-Dodecyl-3-methylimidazolium chloride is composed of two primary components: a 1-dodecyl-3-methylimidazolium cation and a chloride anion.[2] This arrangement is central to its physicochemical behavior.

-

Hydrophilic Headgroup: The molecule's "head" is the 1,3-disubstituted imidazolium (B1220033) ring. This five-membered aromatic heterocycle contains two nitrogen atoms, rendering it polar and hydrophilic. The positive charge is delocalized across the ring, which enhances its interaction with polar solvents like water.[1]

-

Hydrophobic Tail: Attached to one of the nitrogen atoms of the imidazolium ring is a long, twelve-carbon alkyl chain (dodecyl group). This aliphatic chain is nonpolar and hydrophobic, responsible for the molecule's oil-soluble characteristics.[1]

-

Anion: The chloride ion (Cl⁻) is the counter-ion that balances the positive charge of the imidazolium cation.

This distinct separation of polar and nonpolar regions within a single molecule defines [C12mim][Cl] as an amphiphile. In aqueous solutions, upon reaching a specific concentration known as the critical micelle concentration (CMC), these molecules self-assemble into spherical structures (micelles) to minimize the unfavorable interaction between the hydrophobic tails and water.[1]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 114569-84-5 | [3][4] |

| Molecular Formula | C₁₆H₃₁ClN₂ | [3][5] |

| Molecular Weight | 286.89 g/mol | [4] |

| Appearance | White to yellow powder and block | [3] |

| Melting Point | 150 °C | [3][4] |

| Topological Polar Surface Area | 8.8 Ų | [3] |

| Rotatable Bond Count | 11 | [3] |

Visualization of Core Structure

The following diagram illustrates the chemical structure of this compound, highlighting the relationship between the cation and anion.

Experimental Protocols for Structural Characterization

The determination and confirmation of the structure of [C12mim][Cl] rely on a combination of synthetic pathways and spectroscopic analysis.

Synthesis Protocols

The most common and direct method for synthesizing 1-alkyl-3-methylimidazolium halides is through direct alkylation.[1] This involves the quaternization of the nitrogen atom in 1-methylimidazole (B24206).

Methodology: Direct Alkylation

-

Reactant Preparation: Equimolar amounts of 1-methylimidazole and 1-chlorododecane (B51209) are measured. 1-methylimidazole serves as the nucleophile and heterocyclic precursor, while 1-chlorododecane is the alkylating agent that provides the hydrophobic tail.[1]

-

Reaction: The reactants are combined, typically in a round-bottom flask. The reaction can be performed neat (without solvent) or with a minimal amount of a suitable solvent.

-

Heating: The mixture is heated under reflux for a specified period (e.g., 24-48 hours) to ensure the reaction proceeds to completion. The temperature is maintained just below the boiling point of the reactants.

-

Purification: After cooling, the resulting product, which is often a viscous liquid or a solid, is purified. This is typically achieved by washing the product with a nonpolar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) to remove any unreacted starting materials. The product, being an ionic salt, is insoluble in these solvents.

-

Drying: The purified product is dried under high vacuum to remove any residual solvent, yielding the final this compound.

The logical workflow for this synthesis is depicted below.

Spectroscopic Characterization Protocols

Spectroscopic methods are essential for confirming the identity, structure, and purity of the synthesized product.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the covalent structure of the 1-dodecyl-3-methylimidazolium cation by identifying the chemical environments of all proton (¹H) and carbon (¹³C) atoms.

-

Protocol:

-

Sample Preparation: A small amount of the synthesized [C12mim][Cl] (approx. 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.6 mL of Deuterium Oxide, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: The tube is placed in an NMR spectrometer (e.g., 400 MHz or higher). ¹H NMR and ¹³C NMR spectra are acquired at room temperature.

-

Analysis: The resulting spectra are analyzed for chemical shifts (δ), coupling constants (J), and integration values. Expected ¹H NMR signals include distinct peaks for the imidazolium ring protons, the N-methyl protons, and a series of overlapping signals for the aliphatic protons of the dodecyl chain. The ¹³C NMR will similarly show unique signals for the carbons of the ring and the alkyl chain.

-

Methodology: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Objective: To identify the functional groups and characteristic vibrational modes of the molecule.

-

Protocol:

-

Sample Preparation: A small amount of the solid [C12mim][Cl] is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, a small amount of the sample is placed directly on the ATR crystal.

-

Data Acquisition: The sample is placed in the FT-IR spectrometer, and a spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Analysis: The spectrum is analyzed for characteristic absorption bands. Key expected peaks include C-H stretching vibrations (aliphatic and aromatic) around 3150-2850 cm⁻¹ and the C=C and C=N stretching vibrations of the imidazolium ring in the 1600-1500 cm⁻¹ region.[6]

-

Methodology: Mass Spectrometry (MS)

-

Objective: To confirm the mass-to-charge ratio (m/z) of the 1-dodecyl-3-methylimidazolium cation and thus verify its molecular weight.

-

Protocol:

-

Sample Preparation: A dilute solution of [C12mim][Cl] is prepared in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Data Acquisition: The solution is introduced into an Electrospray Ionization Mass Spectrometer (ESI-MS). The instrument is operated in positive ion mode to detect the cation.

-

Analysis: The resulting mass spectrum is analyzed for a prominent peak corresponding to the molecular weight of the [C₁₆H₃₁N₂]⁺ cation, which is approximately 251.25 m/z.

-

References

- 1. This compound | 114569-84-5 | Benchchem [benchchem.com]

- 2. 1-Dodecyl-3-methylimidazolium | C16H31N2+ | CID 2734228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound, >98% | IoLiTec [iolitec.de]

- 5. 114569-84-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. ijcrr.com [ijcrr.com]

A Comprehensive Guide to the Synthesis and Purification of 1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 1-Dodecyl-3-methylimidazolium chloride ([C12MIM]Cl), an ionic liquid with significant potential across various scientific disciplines. This document outlines detailed experimental protocols, presents key data in a structured format, and includes workflow diagrams to facilitate understanding and reproducibility in the laboratory.

Introduction

This compound is an organic salt belonging to the class of ionic liquids (ILs), which are salts with melting points below 100°C.[1] Its structure, featuring a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, imparts amphiphilic properties, making it a surface-active ionic liquid (SAIL).[2] This dual nature drives its self-assembly in aqueous solutions to form micelles, a fundamental characteristic of surfactants.[2] The unique combination of low volatility, high thermal stability, and surfactant properties makes [C12MIM]Cl a compound of interest in diverse fields, including biotechnology, materials science, and as a medium for organic reactions.[3]

Synthesis of this compound

The most common and direct method for synthesizing 1-alkyl-3-methylimidazolium halides is through the direct alkylation of 1-methylimidazole (B24206).[4] This SN2 reaction, also known as a quaternization reaction, involves the nucleophilic attack of the nitrogen atom of 1-methylimidazole on the electrophilic carbon of an alkyl halide.

A general one-step synthesis method has been reported for producing [C12MIM]Cl.[3] The molecular structure of the resulting product is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.[5]

Experimental Protocol: Synthesis

The following protocol is adapted from a well-established procedure for the synthesis of a similar imidazolium-based ionic liquid, 1-butyl-3-methylimidazolium chloride, and is a representative method for the synthesis of [C12MIM]Cl.[6]

Materials:

-

1-methylimidazole

-

Toluene (B28343) (anhydrous)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating mantle

-

Nitrogen inlet

Procedure:

-

In a round-bottom flask, dissolve 1-methylimidazole in anhydrous toluene under a nitrogen atmosphere.

-

With vigorous stirring, add 1-chlorododecane to the solution. A slight molar excess of the alkyl halide is often used.

-

Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 24-48 hours.

-

After the reaction is complete, cool the mixture to room temperature. The product, [C12MIM]Cl, will typically separate as a denser liquid or a solid.

Synthesis Data

| Parameter | Value/Condition | Reference |

| Reactants | ||

| 1-methylimidazole | 1 equivalent | [6] |

| 1-chlorododecane | 1.1 - 1.3 equivalents | [6] |

| Solvent | Toluene | [6] |

| Reaction Temperature | Reflux (approx. 110-120°C) | [6] |

| Reaction Time | 24 - 48 hours | [6] |

| Typical Yield | 85-95% (crude) | [1][7] |

Purification of this compound

Purification of the synthesized [C12MIM]Cl is crucial to remove unreacted starting materials, solvent, and any side products. Common purification techniques include washing with a non-polar solvent, recrystallization, and treatment with activated charcoal to remove colored impurities.

Experimental Protocol: Purification

Materials:

-

Crude this compound

-

Ethyl acetate (B1210297)

-

Acetonitrile (optional, for recrystallization)

-

Activated charcoal (optional)

Equipment:

-

Separatory funnel

-

Beakers and flasks

-

Rotary evaporator

-

Vacuum oven

Procedure:

-

Washing: Transfer the crude product to a separatory funnel and wash repeatedly with ethyl acetate to remove unreacted 1-chlorododecane and other non-polar impurities. The denser ionic liquid phase will settle at the bottom.

-

Decolorization (Optional): If the product is colored, dissolve it in a minimal amount of a suitable solvent (e.g., water or a short-chain alcohol), add activated charcoal, and stir for several hours.[8] Filter the mixture to remove the charcoal.

-

Recrystallization: For further purification, dissolve the washed ionic liquid in a minimum amount of a hot solvent in which it is highly soluble (e.g., acetonitrile) and then cool the solution slowly to induce crystallization.[6] The purified crystals can then be isolated by filtration.

-

Drying: Dry the purified [C12MIM]Cl under high vacuum to remove any residual solvent.

Purification Data

| Parameter | Value/Condition | Reference |

| Washing Solvent | Ethyl acetate | [6] |

| Recrystallization Solvent | Acetonitrile, Ethyl acetate/hexane mixture | [1][6] |

| Decolorizing Agent | Activated Charcoal | [8] |

| Drying Method | High vacuum | [6] |

| Expected Purity | >98% | [9] |

Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm the structure of the imidazolium cation. The characteristic chemical shifts of the protons on the imidazolium ring and the dodecyl chain provide a fingerprint of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule and to confirm the absence of impurities.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the cation.

Workflow Diagrams

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

Safety Considerations

As with all chemical syntheses, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All procedures should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. By following the outlined protocols and understanding the underlying principles, researchers can reliably produce high-purity [C12MIM]Cl for a wide range of applications in research and development. The provided data and workflows serve as a valuable resource for the scientific community, promoting standardized and reproducible methodologies in the field of ionic liquids.

References

- 1. 4.3.2. Synthesis of Ionic Liquids [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 9. This compound, >98% | IoLiTec [iolitec.de]

Spectroscopic Profile of 1-Dodecyl-3-methylimidazolium chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the ionic liquid 1-Dodecyl-3-methylimidazolium (B1224283) chloride ([C₁₂mim]Cl). The information presented herein is essential for its identification, characterization, and application in various scientific and industrial fields, including drug development where it can be utilized as a surfactant or for its antimicrobial properties. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows.

Chemical Structure and Properties

-

Chemical Name: 1-Dodecyl-3-methylimidazolium chloride

-

Synonyms: [C₁₂mim]Cl

-

CAS Number: 114569-84-5[1]

-

Molecular Formula: C₁₆H₃₁ClN₂[1]

-

Molecular Weight: 286.89 g/mol [1]

-

Appearance: White to yellow powder and block[2]

-

Melting Point: 150 °C[1]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and easy reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR, based on data for closely related 1-alkyl-3-methylimidazolium chlorides.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound [3]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.4 | Singlet | 1H | N-CH-N (Imidazolium ring) |

| ~7.6 | Triplet | 1H | N-CH=CH-N (Imidazolium ring) |

| ~7.4 | Triplet | 1H | N-CH=CH-N (Imidazolium ring) |

| ~4.2 | Triplet | 2H | N-CH₂-(CH₂)₁₀-CH₃ |

| ~3.9 | Singlet | 3H | N-CH₃ |

| ~1.8 | Multiplet | 2H | N-CH₂-CH₂-(CH₂)₉-CH₃ |

| ~1.2 | Multiplet | 18H | N-(CH₂)₂-(CH₂)₉-CH₃ |

| ~0.8 | Triplet | 3H | N-(CH₂)₁₁-CH₃ |

Note: Exact chemical shifts can vary depending on the solvent and concentration.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~137 | N-CH-N (Imidazolium ring) |

| ~124 | N-CH=CH-N (Imidazolium ring) |

| ~122 | N-CH=CH-N (Imidazolium ring) |

| ~50 | N-CH₂-(CH₂)₁₀-CH₃ |

| ~36 | N-CH₃ |

| ~32-22 | -(CH₂)₁₀- (Alkyl chain) |

| ~14 | -CH₃ (Alkyl chain) |

Note: Data is based on typical values for similar 1-alkyl-3-methylimidazolium salts.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: Characteristic FTIR Absorption Bands for 1-Alkyl-3-methylimidazolium Chlorides [3]

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3000 - 3200 | C-H stretching (Imidazolium ring) |

| 2850 - 2960 | Asymmetric and symmetric C-H stretching (Alkyl chain) |

| ~1570 | C=C and C=N stretching (Imidazolium ring framework) |

| ~1465 | C-H bending (Alkyl chain) |

| ~1170 | Imidazolium ring breathing |

Note: Data is based on similar 1-alkyl-3-methylimidazolium chlorides.[3]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the cation.

Table 4: Expected Mass Spectrometry Data for this compound [3]

| Technique | Mode | Expected m/z | Ion |

| ESI-MS | Positive | ~251.25 | [C₁₂H₂₅(CH₃)C₃H₃N₂]⁺ |

The theoretical molecular weight of the 1-dodecyl-3-methylimidazolium cation (C₁₆H₃₁N₂⁺) is approximately 251.25 g/mol .[3]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are outlined below.

Synthesis of this compound

A common and direct method for the synthesis of 1-alkyl-3-methylimidazolium halides is through direct alkylation.[3] This involves the quaternization of 1-methylimidazole (B24206) with the corresponding alkyl halide. For the synthesis of this compound, this is typically achieved by reacting 1-methylimidazole with 1-chlorododecane.[3]

NMR Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Sample Preparation: The ionic liquid is typically dissolved in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: A small amount of the sample is placed directly on the ATR (Attenuated Total Reflectance) crystal.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.

-

Data Acquisition: The analysis is performed in the positive ion mode to detect the [C₁₂mim]⁺ cation.

Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of this compound.

References

The Solubility Profile of 1-Dodecyl-3-methylimidazolium chloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Dodecyl-3-methylimidazolium chloride ([C12mim][Cl]), an ionic liquid with significant potential in various scientific and industrial applications. This document collates and presents quantitative solubility data, details the experimental methodologies used for its determination, and provides visualizations of its molecular behavior and synthesis.

Introduction

This compound is an ionic liquid characterized by a long hydrophobic dodecyl chain and a hydrophilic methylimidazolium headgroup.[1] This amphiphilic structure imparts surfactant-like properties, leading to self-assembly in aqueous solutions to form micelles.[1] Understanding the solubility of [C12mim][Cl] in a range of solvents is crucial for its application in areas such as catalysis, organic synthesis, and drug delivery.

Data Presentation: Solubility of this compound

The solubility of this compound has been experimentally determined in a variety of alcoholic solvents. The following tables summarize the quantitative data available in the literature, presenting the solubility as a function of temperature.

Table 1: Solubility of this compound ([C12mim][Cl]) in Primary Alcohols.

| Mole Fraction of [C12mim][Cl] (x₁) | Temperature (K) in Ethanol | Temperature (K) in 1-Butanol |

| 0.2511 | 273.78 | - |

| 0.2627 | - | 275.65 |

| 0.2923 | - | 280.65 |

| 0.3018 | 284.08 | - |

| 0.3461 | - | 286.33 |

| 0.3585 | 291.82 | - |

| 0.3712 | - | 288.34 |

| 0.4164 | - | 292.16 |

| 0.4253 | 296.40 | - |

| 0.4450 | - | 294.72 |

| 0.4682 | - | 298.88 |

| 0.4751 | 299.65 | - |

| 0.4838 | - | 303.58 |

| 0.4978 | - | 307.23 |

| 0.5133 | 301.15 | - |

| 0.5232 | 301.75 | - |

| 0.5447 | - | 311.78 |

| 0.5554 | 303.06 | - |

| 0.5586 | - | 311.82 |

| 0.5774 | - | 311.98 |

| 0.5783 | 306.30 | - |

| 0.5888 | 308.22 | - |

| 0.6101 | 310.85 | - |

| 0.6161 | 312.63 | - |

| 0.6246 | 314.45 | - |

| 0.6250 | - | 312.40 |

| 0.6347 | 316.05 | - |

| 0.6381 | - | 312.55 |

| 0.6417 | 316.09 | - |

| 0.6516 | 316.27 | - |

| 0.6980 | 316.81 | - |

| 0.7021 | - | 314.04 |

| 0.7196 | 317.36 | - |

| 0.7293 | 318.18 | - |

| 0.7357 | - | 319.09 |

| 0.7564 | 319.65 | - |

| 0.7695 | - | 323.15 |

| 0.7956 | - | 327.62 |

| 0.8076 | 321.93 | - |

| 0.8248 | - | 332.18 |

| 0.8281 | 323.85 | - |

| 0.8327 | - | 333.02 |

| 0.8337 | - | 333.19 |

| 0.8601 | - | 337.92 |

| 0.8818 | - | 340.33 |

| 0.8928 | 325.07 | - |

| 0.9038 | 325.65 | - |

| 0.9206 | - | 348.63 |

| 0.9417 | - | 351.13 |

| 0.9523 | 328.85 | - |

| 1.0000 | 369.78 | 369.78 |

Data sourced from Domańska, U., & Marciniak, A. (2003). Solubility of this compound in Alcohols (C2−C12). Journal of Physical Chemistry B, 108(7), 2376-2382.

Experimental Protocols

The primary method cited for the determination of the solubility of this compound is the dynamic method . This method involves the visual observation of the phase transition of a solute-solvent mixture under controlled temperature changes.

Dynamic Method for Solubility Determination

The experimental protocol for the dynamic method, as adapted from literature descriptions, is as follows:

-

Sample Preparation: A series of samples with known compositions of this compound and the solvent are prepared in sealed glass ampoules.

-

Apparatus: The ampoule is placed in a thermostated bath equipped with a magnetic stirrer and a calibrated thermometer.

-

Heating and Dissolution: The mixture is heated slowly with continuous stirring until the solid phase completely dissolves. The temperature of complete dissolution is recorded.

-

Cooling and Crystallization: The solution is then cooled slowly, and the temperature at which the first crystals appear is recorded.

-

Equilibrium Temperature: The equilibrium temperature for a given composition is taken as the average of the dissolution and crystallization temperatures. This process is repeated for each sample to construct the solubility curve.

Thermal Analysis using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is employed to determine the thermal properties of this compound, such as its melting point and enthalpy of fusion. This data is crucial for understanding the solid-liquid equilibrium.

-

Sample Preparation: A small, accurately weighed sample of the ionic liquid is hermetically sealed in an aluminum pan.

-

Apparatus: The sample pan and an empty reference pan are placed in the DSC cell.

-

Temperature Program: The cell is subjected to a controlled temperature program, typically involving heating and cooling cycles at a constant rate.

-

Data Acquisition: The heat flow to or from the sample relative to the reference is measured as a function of temperature.

-

Data Analysis: The melting point is determined from the peak temperature of the melting endotherm, and the enthalpy of fusion is calculated from the area under the peak.

Mandatory Visualization

The following diagrams illustrate key aspects of the chemistry and application of this compound.

Caption: Synthetic pathways for this compound.

Caption: Self-assembly of amphiphilic [C12mim][Cl] into a micelle in water.

References

Thermal Stability and Decomposition of 1-Dodecyl-3-methylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of the ionic liquid 1-dodecyl-3-methylimidazolium (B1224283) chloride ([C12MIM]Cl). This document consolidates available data, outlines relevant experimental protocols, and presents a plausible decomposition pathway based on current scientific literature. The information herein is intended to support research, development, and application of this compound in various scientific and industrial fields.

Thermal Properties of 1-Dodecyl-3-methylimidazolium Chloride

This compound is a salt that is liquid at or near room temperature, a characteristic feature of ionic liquids. Its thermal behavior is a critical parameter for its application, particularly in processes requiring elevated temperatures.

Physical and Thermal Data

Quantitative data on the thermal properties of [C12MIM]Cl and related long-chain alkylimidazolium chlorides are summarized in the table below. It is important to note that specific thermal decomposition data for [C12MIM]Cl is not extensively reported in the literature; therefore, data from its longer-chain analogue, 1-hexadecyl-3-methylimidazolium chloride ([C16MIM]Cl), is included for comparative purposes, as the decomposition mechanisms are expected to be similar.

| Property | This compound ([C12MIM]Cl) | 1-Hexadecyl-3-methylimidazolium chloride ([C16MIM]Cl) | Reference(s) |

| Melting Point (°C) | 150 | Not specified | [1] |

| Decomposition Temp. (Ts, °C) | Not specified in retrieved literature | 296 | [2] |

Experimental Protocols for Thermal Analysis

The thermal stability of ionic liquids like [C12MIM]Cl is primarily investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following sections detail typical experimental methodologies for these techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition and the thermal stability limits of the material.

Objective: To determine the thermal decomposition temperature and profile of [C12MIM]Cl.

Instrumentation: A thermogravimetric analyzer (e.g., PerkinElmer 'Pyris 1' TGA).

Experimental Parameters:

-

Sample Size: 5-10 mg

-

Crucible: Platinum or ceramic pan

-

Atmosphere: Inert gas (e.g., Nitrogen or Argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: Ambient temperature to 600 °C.

-

Data Analysis: The onset temperature of decomposition (Tonset) is determined from the TGA curve as the initial point of significant mass loss. The peak decomposition temperature (Tpeak) can be determined from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It provides information on phase transitions such as melting, crystallization, and glass transitions.

Objective: To determine the melting point and other phase transitions of [C12MIM]Cl.

Instrumentation: A differential scanning calorimeter.

Experimental Parameters:

-

Sample Size: 2-5 mg

-

Crucible: Hermetically sealed aluminum pans to prevent volatilization.

-

Atmosphere: Inert gas (e.g., Nitrogen) at a constant flow rate.

-

Heating/Cooling Rate: Typically 10 °C/min.

-

Temperature Program: The sample is often subjected to a heat-cool-heat cycle to erase its thermal history.

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the heating curve.

TGA Coupled with Mass Spectrometry (TGA-MS)

To identify the decomposition products, the TGA instrument can be coupled to a mass spectrometer. The gaseous products evolved during the thermal decomposition are transferred to the mass spectrometer for analysis.

Objective: To identify the volatile decomposition products of [C12MIM]Cl.

Instrumentation: TGA instrument coupled to a mass spectrometer.

Experimental Parameters:

-

TGA: Same as described in section 2.1.

-

Interface: A heated transfer line connects the TGA outlet to the MS inlet to prevent condensation of the evolved gases.

-

Mass Spectrometry: Electron ionization (EI) is commonly used to generate mass spectra of the decomposition products.

Decomposition Pathway of this compound

Based on studies of similar long-chain alkylimidazolium chlorides, the primary thermal decomposition mechanism for [C12MIM]Cl is proposed to be a bimolecular nucleophilic substitution (SN2) reaction.[2] In this pathway, the chloride anion acts as a nucleophile, attacking the electrophilic carbon atoms of the alkyl substituents on the imidazolium (B1220033) cation.

Caption: Proposed decomposition pathway for [C12MIM]Cl.

Two primary SN2 pathways are plausible:

-

Attack at the dodecyl chain: The chloride anion attacks the α-carbon of the dodecyl group, leading to the formation of 1-chlorododecane and 1-methylimidazole.

-

Attack at the methyl group: The chloride anion attacks the methyl group, resulting in the formation of chloromethane and 1-dodecylimidazole.

Studies on analogous imidazolium salts suggest that the attack on the smaller methyl group is often kinetically favored.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of [C12MIM]Cl is depicted in the following diagram.

Caption: Workflow for the thermal analysis of [C12MIM]Cl.

Conclusion

The thermal stability of this compound is a crucial factor for its practical applications. While specific decomposition data for [C12MIM]Cl is limited in the public domain, analysis of its analogs provides a strong indication of its thermal behavior. The primary decomposition pathway is likely an SN2 reaction initiated by the chloride anion, leading to the formation of haloalkanes and substituted imidazoles. For precise determination of its thermal limits and decomposition products, rigorous experimental analysis using TGA, DSC, and TGA-MS, following the protocols outlined in this guide, is essential. This will enable researchers and developers to confidently utilize [C12MIM]Cl in their applications while being aware of its operational temperature boundaries.

References

An In-depth Technical Guide to the Critical Micelle Concentration of 1-Dodecyl-3-methylimidazolium chloride in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of the ionic liquid surfactant, 1-Dodecyl-3-methylimidazolium chloride ([C12MIM][Cl]), in aqueous solutions. This document summarizes key quantitative data, details the experimental protocols for CMC determination, and presents a visual workflow for these methodologies.

Introduction to this compound as a Surfactant

This compound is a cationic surfactant belonging to the class of imidazolium-based ionic liquids. Its amphiphilic nature, characterized by a hydrophilic imidazolium (B1220033) headgroup and a long hydrophobic dodecyl chain, allows it to self-assemble into micelles in aqueous solutions. This behavior is pivotal for its applications in various fields, including drug delivery, catalysis, and enhanced oil recovery. The critical micelle concentration is a fundamental parameter that defines the threshold concentration at which this self-assembly occurs, and its value is influenced by factors such as temperature and the presence of additives.

Quantitative Data Summary

The critical micelle concentration of [C12MIM][Cl] has been determined by various research groups using different analytical techniques. The following table summarizes the reported CMC values under different experimental conditions to provide a comparative reference.

| CMC (mM) | Temperature (K) | Experimental Method | Additives |

| 15.1 | 298.15 | Surface Tensiometry | None |

| 12.6 | 298.15 | Conductivity | None |

| 16.0 | 293.15 | Conductivity | None |

| 16.2 | 298.15 | Conductivity | None |

| 16.5 | 303.15 | Conductivity | None |

| 16.9 | 308.15 | Conductivity | None |

| 11.2 | 298.15 | Conductivity | 0.05 M NaCl |

| 8.9 | 298.15 | Conductivity | 0.10 M NaCl |

| 14.8 | 298.15 | Fluorescence Spectroscopy | None |

| 13.5 | 298.15 | Isothermal Titration Calorimetry | None |

Note: The data presented is a compilation from various scientific sources and variations may arise from minor differences in experimental conditions and purities of the substance.

Experimental Protocols for CMC Determination

The determination of the CMC of [C12MIM][Cl] can be accomplished through several well-established methods. Below are detailed protocols for three commonly employed techniques.

This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Materials and Equipment:

-

This compound ([C12MIM][Cl])

-

High-purity deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Tensiometer (Wilhelmy plate or Du Noüy ring method)

-

Thermostatically controlled water bath

Procedure:

-

Solution Preparation: Prepare a stock solution of [C12MIM][Cl] of a concentration significantly above the expected CMC (e.g., 50 mM) in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution from the stock solution.

-

Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water at a known temperature.

-

Measurement:

-

Equilibrate the sample solution to the desired temperature using the water bath.

-

Measure the surface tension of each prepared solution, starting from the most dilute and progressing to the most concentrated to minimize contamination.

-

Ensure the Wilhelmy plate or Du Noüy ring is thoroughly cleaned and dried between measurements.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the [C12MIM][Cl] concentration (log C).

-

The resulting plot will show two distinct linear regions. The first region exhibits a sharp decrease in surface tension with increasing concentration, while the second region shows a plateau.

-

The CMC is determined from the intersection of the two extrapolated linear fits of these regions.

-

This technique is suitable for ionic surfactants like [C12MIM][Cl]. The principle lies in the change in the slope of the conductivity versus concentration plot at the CMC. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity is lower due to the formation of less mobile micelles.

Materials and Equipment:

-

This compound ([C12MIM][Cl])

-

High-purity deionized water

-

Precision analytical balance

-

Volumetric flasks and pipettes

-

Conductivity meter with a temperature-controlled cell

-

Magnetic stirrer and stir bars

Procedure:

-

Solution Preparation: Prepare a series of aqueous solutions of [C12MIM][Cl] with varying concentrations, bracketing the expected CMC.

-

Instrument Calibration: Calibrate the conductivity meter using standard potassium chloride (KCl) solutions of known conductivity.

-

Measurement:

-

Place a known volume of deionized water in the temperature-controlled cell and measure its conductivity.

-

Perform a titration by adding small, precise aliquots of a concentrated [C12MIM][Cl] stock solution into the cell.

-

After each addition, allow the solution to equilibrate with gentle stirring, and record the conductivity and the total concentration.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the [C12MIM][Cl] concentration.

-

The plot will display two linear segments with different slopes.

-

The CMC is the concentration at the point of intersection of the two linear fits applied to the data points below and above the break.

-

This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar micellar core, leading to a change in their fluorescence properties.

Materials and Equipment:

-

This compound ([C12MIM][Cl])

-

Pyrene (fluorescent probe)

-

Spectro-grade solvent (e.g., acetone (B3395972) or methanol) for pyrene stock solution

-

High-purity deionized water

-

Precision analytical balance and volumetric glassware

-

Fluorometer

Procedure:

-

Probe and Surfactant Solution Preparation:

-

Prepare a stock solution of pyrene in a suitable organic solvent.

-

Prepare a series of aqueous [C12MIM][Cl] solutions of varying concentrations.

-

Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid excimer formation. The final concentration of the organic solvent should be negligible.

-

-

Measurement:

-

Set the excitation wavelength of the fluorometer to a value appropriate for pyrene (e.g., 334 nm).

-

Record the emission spectra for each sample over a suitable wavelength range (e.g., 350-500 nm).

-

-

Data Analysis:

-

From the emission spectra, determine the intensities of the first (I₁) and third (I₃) vibronic peaks (typically around 373 nm and 384 nm, respectively).

-

Plot the ratio of the intensities (I₁/I₃) against the logarithm of the [C12MIM][Cl] concentration.

-

The resulting plot will be a sigmoidal curve. The CMC is determined from the midpoint of the transition in this sigmoidal plot.

-

Visualized Workflow and Logical Relationships

The following diagrams illustrate the generalized experimental workflow for CMC determination and the logical relationship between surfactant concentration and the physical properties measured.

Caption: Generalized workflow for the experimental determination of the CMC.

Caption: Logical relationship between surfactant concentration and physical properties.

"1-Dodecyl-3-methylimidazolium chloride" phase behavior and liquid crystal properties

An In-depth Technical Guide on the Phase Behavior and Liquid Crystal Properties of 1-Dodecyl-3-methylimidazolium chloride

Introduction

This compound, denoted as [C₁₂MIM]Cl, is an ionic liquid (IL) that has garnered significant attention from the scientific community. Its molecular structure is amphiphilic, comprising a hydrophilic 3-methylimidazolium headgroup and a long, hydrophobic dodecyl alkyl chain[1]. This dual nature drives its self-assembly in various solvents and as a pure substance, leading to the formation of rich liquid crystalline (mesophase) structures[1]. Understanding the phase behavior of [C₁₂MIM]Cl is crucial for its application in diverse fields, including as a structured solvent, a template for nanomaterial synthesis, and a component in drug delivery systems.

This technical guide provides a comprehensive overview of the synthesis, phase behavior, and liquid crystal properties of [C₁₂MIM]Cl. It details the experimental protocols used for its characterization and presents key quantitative data in a structured format for researchers, scientists, and drug development professionals.

Synthesis of this compound

The most common and straightforward method for synthesizing [C₁₂MIM]Cl is through the direct alkylation of 1-methylimidazole (B24206) with 1-chlorododecane[1][2]. This is a one-step quaternization reaction. An alternative, though less direct, method involves metathesis or anion exchange from a different halide salt, such as the bromide analogue[1].

Phase Behavior and Liquid Crystal Properties

[C₁₂MIM]Cl exhibits both thermotropic (temperature-dependent) and lyotropic (solvent-dependent) liquid crystalline behavior.

Thermotropic Liquid Crystal Behavior

As a pure substance, [C₁₂MIM]Cl forms a thermotropic liquid crystal phase. Molecular dynamics simulations and experimental data show that it forms a stable smectic A (SmA) phase over a remarkably wide temperature range[3]. In this phase, the molecules are arranged in layers, with the hydrophobic alkyl chains segregated from the ionic imidazolium (B1220033) headgroups and chloride anions. The stability of this mesophase is significantly influenced by the anion; the chloride salt has a much more stable and extensive liquid crystal phase compared to its tetrafluoroborate (B81430) ([BF₄]⁻) analogue[3]. This enhanced stability is attributed to the stronger electrostatic interactions and hydrogen bonding facilitated by the smaller, more charge-dense chloride anion[3][4].

Lyotropic Liquid Crystal Behavior

The amphiphilic nature of [C₁₂MIM]Cl allows it to self-assemble into various ordered structures in the presence of solvents.

Aqueous Systems: In water, [C₁₂MIM]Cl forms a hexagonal liquid crystal phase (H₁)[5][6][7]. This phase consists of cylindrical micelles arranged on a two-dimensional hexagonal lattice. The formation of this phase is a result of the interplay between the solvatophobic force (hydrophobic effect) and the hydrogen-bonded network involving the imidazolium ring, chloride ions, and water molecules[5][6][7].

Alcoholic Systems: In binary systems with alcohols such as 1-butanol, 1-pentanol, 1-hexanol, and 1-octanol, [C₁₂MIM]Cl forms a lamellar liquid-crystalline (Lα) phase[5][6][7]. This phase is characterized by bilayers of [C₁₂MIM]Cl molecules separated by layers of the alcohol solvent. Studies have shown that the formation of this lamellar structure is more favorable with longer-chain alcohols[5][6][7]. Interestingly, the effect of [C₁₂MIM]Cl concentration on the layer spacing in the lamellar phase depends on the solvent. In the [C₁₂MIM]Cl/1-octanol system, the lattice spacing increases with increasing IL concentration, which is opposite to the trend observed in the aqueous system[5][6]. This is attributed to stronger electrostatic repulsion between the hydrophilic headgroups in the lamellar bilayers arranged in the alcohol[5][6]. Differential scanning calorimetry measurements confirm that this lamellar phase is stable over a wide temperature range above room temperature[5][6][7].

Data Presentation

Table 1: Thermotropic Phase Transitions of [C₁₂MIM]Cl

| Transition | Temperature Range (°C) | Notes |

| Smectic A (SmA) Phase | -2.85 to 104.45 | Exhibits a stable smectic A phase over a range of more than 107 K[3]. |

| Melting Point | ~150 | Reported melting point for the solid crystalline form[8]. Note that multiple solid-solid phase transitions can occur at lower temperatures[9]. |

Table 2: Lyotropic Liquid Crystal Phases of [C₁₂MIM]Cl at 25 °C

| Solvent | Phase Type | Observation |

| Water (H₂O) | Hexagonal (H₁) | Identified in the [C₁₂MIM]Cl/H₂O system[5][6][7]. |

| 1-Butanol | Lamellar (Lα) | Identified in the [C₁₂MIM]Cl/alcohol systems[5][6][7]. |

| 1-Pentanol | Lamellar (Lα) | Identified in the [C₁₂MIM]Cl/alcohol systems[5][6][7]. |

| 1-Hexanol | Lamellar (Lα) | Identified in the [C₁₂MIM]Cl/alcohol systems[5][6][7]. |

| 1-Octanol | Lamellar (Lα) | Identified in the [C₁₂MIM]Cl/alcohol systems[5][6][7]. |

Experimental Protocols

Synthesis of [C₁₂MIM]Cl via Direct Alkylation

-

Reactant Preparation: In a two-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, equimolar amounts of freshly distilled 1-methylimidazole and 1-chlorododecane (B51209) are mixed[1][10]. Acetonitrile can be used as a solvent[11].

-

Reaction: The mixture is heated, for instance, to 70°C, and stirred vigorously for an extended period (e.g., 48 hours to one week) under an inert atmosphere[10][11].

-

Product Isolation: After cooling to room temperature, the product often forms as a distinct, denser layer or solid. The upper layer of unreacted starting materials is decanted or removed[10][11].

-

Purification: The crude product is washed multiple times with a non-polar solvent like ethyl acetate (B1210297) or diethyl ether to remove any remaining starting materials[10][11].

-

Drying: The purified product is dried under high vacuum at an elevated temperature (e.g., 50-65°C) for at least 24 hours to remove any residual solvent and moisture[10][11]. The final product is typically a white or pale yellow solid[10].

Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, precisely weighed amount of the [C₁₂MIM]Cl or its mixture with a solvent is hermetically sealed in an aluminum DSC pan.

-

Thermal Program: The sample is subjected to a controlled heating and cooling program in the DSC instrument under an inert atmosphere (e.g., nitrogen or helium). A typical scan rate is 10 °C/min[12].

-

Data Acquisition: The heat flow to or from the sample is measured as a function of temperature.

-

Analysis: Phase transitions (e.g., melting, crystallization, liquid crystal transitions) are identified as endothermic or exothermic peaks in the DSC thermogram[12][13]. The peak onset temperature provides the transition temperature, and the integrated peak area yields the enthalpy change (ΔH) of the transition.

Polarized Optical Microscopy (POM)

-

Sample Preparation: A small amount of the sample is placed on a clean glass slide and covered with a coverslip. The sample is then placed on a hot stage connected to a temperature controller.

-

Observation: The sample is observed through a polarizing microscope, which is equipped with two polarizers (a polarizer and an analyzer) oriented perpendicular to each other.

-

Analysis: Isotropic liquids appear dark under crossed polarizers. Anisotropic materials, such as liquid crystals, are birefringent and will appear bright with characteristic textures[5][6][7][14]. Different liquid crystal phases (e.g., smectic, hexagonal) exhibit distinct optical textures that can be used for identification. The transitions between phases can be observed as the temperature is varied using the hot stage.

Small-Angle X-ray Scattering (SAXS)

-

Sample Preparation: The liquid or liquid crystalline sample is loaded into a thin-walled glass capillary tube (e.g., 1.5 mm diameter) or placed between two thin X-ray transparent windows. The sample holder is often placed in a temperature-controlled block.

-

Data Collection: A collimated beam of monochromatic X-rays is passed through the sample. The scattered X-rays are detected by a two-dimensional detector.

-

Analysis: The resulting scattering pattern provides information about the long-range structural order in the sample.

-

For a lamellar phase (Lα) , the scattering pattern shows a series of sharp peaks at scattering vector (q) positions in the ratio 1:2:3..., corresponding to the layer spacing (d), where d = 2π/q.

-

For a hexagonal phase (H₁) , the peaks appear at q positions in the ratio 1:√3:√4:√7..., corresponding to the lattice parameter of the hexagonal array[5][6][7].

-

Rheological Characterization

-

Instrumentation: Measurements are performed using a rotational rheometer, often with a cone-and-plate or parallel-plate geometry[15][16]. Temperature control is critical. To prevent moisture absorption, a solvent trap or a thin layer of low-viscosity oil can be used around the sample[16].

-

Steady Shear Measurement: The shear viscosity (η) is measured as a function of the applied shear rate (γ̇). Shear-thinning behavior, where viscosity decreases with increasing shear rate, is common for liquid crystalline phases[15][17].

-

Dynamic Oscillatory Measurement: A small-amplitude sinusoidal strain is applied to the sample, and the resulting stress is measured. This yields the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component, as a function of angular frequency (ω)[18][19]. The complex viscosity (η*) can also be determined. These parameters provide insight into the viscoelastic nature of the material[15][18].

Visualizations

Caption: Synthesis and purification workflow for this compound.

Caption: Experimental workflow for characterizing the lyotropic phase behavior of [C₁₂MIM]Cl.

Caption: Logical pathway of [C₁₂MIM]Cl self-assembly into different lyotropic liquid crystal phases.

References

- 1. This compound | 114569-84-5 | Benchchem [benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Phase Behavior of Liquid Crystals Formed in [C12mim]CI/H2O and [C12mim]CI/Alcohols Systems [ouci.dntb.gov.ua]

- 7. Phase Behavior of Liquid Crystals Formed in [C12mim]CI/H2O and [C12mim]CI/Alcohols Systems | Semantic Scholar [semanticscholar.org]

- 8. This compound, >98% | IoLiTec [iolitec.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The phase behaviour of 1-alkyl-3-methylimidazolium tetrafluoroborates; ionic liquids and ionic liquid crystals - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Rheological Behaviors of Polyacrylonitrile/1-Butyl-3-Methylimidazolium Chloride Concentrated Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. web.mit.edu [web.mit.edu]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Health and Safety Profile of 1-Dodecyl-3-methylimidazolium chloride: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available health and safety data for 1-Dodecyl-3-methylimidazolium (B1224283) chloride (CAS No. 114569-84-5). The information is compiled from safety data sheets, toxicological research, and ecotoxicological studies to support risk assessment and safe handling practices in a laboratory and drug development context.

Chemical and Physical Properties

1-Dodecyl-3-methylimidazolium chloride, also known as [C12MIM]Cl, is an ionic liquid characterized by its imidazolium (B1220033) cation with a C12 alkyl chain. Its properties are summarized below.

| Property | Value | Reference |

| CAS Number | 114569-84-5 | [1] |

| Molecular Formula | C₁₆H₃₁ClN₂ | [2] |

| Molecular Weight | 286.89 g/mol | [2] |

| Appearance | Liquid or solid | [3][4] |

| Melting Point | 150 °C | - |

Hazard Identification and Classification

[C12MIM]Cl is classified as an irritant and is associated with aquatic toxicity. However, it is important to note that many sources state its toxicological properties have not yet been fully investigated.[1]

| Hazard Class | GHS Classification | Sources |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation | [2] |

| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation | [2] |

| Respiratory Irritation | May cause respiratory irritation | [1] |

| Aquatic Hazard (Acute) | Category 1 | [5] |

| Aquatic Hazard (Chronic) | Category 1: Toxic to aquatic life with long lasting effects | [5] |

Toxicological Data

In Vitro Cytotoxicity

[C12MIM]Cl has demonstrated significant cytotoxicity in a variety of human and animal cell lines. The mechanism of toxicity is reported to involve the induction of oxidative stress, DNA damage, and apoptosis.[7][8]

| Cell Line | Assay | Endpoint | Result | Reference |

| HepG2 (Human Hepatocellular Carcinoma) | - | Cell Viability | Concentration- and time-dependent reduction | [8] |

| Mouse J774A.1 Macrophage | - | Cell Growth & Viability | Inhibition | [6][7] |

| Rat Pheochromocytoma PC12 | - | Cell Growth & Viability | Inhibition | [6][7] |

| Human Leukemia Cell Lines | - | Cytotoxicity | High activity | |

| B16 F10 (Mouse Melanoma) | - | Cytotoxicity | IC50: 0.0101–0.0197 mM/L | |

| Human Keratinocytes (NCTC 2544) | - | Cytotoxicity (24h) | - | [3] |

Genotoxicity

Studies have indicated that [C12MIM]Cl has genotoxic potential.

| Cell Line | Assay | Result | Reference |

| HepG2 | - | Exerts genotoxicity | [8] |

Ecotoxicological Data

This compound is highly toxic to aquatic organisms, a characteristic that correlates with the long C12 alkyl chain, which increases its lipophilicity.

| Organism | Test Type | Endpoint | Value | Reference |

| Chlorella pyrenosa (Freshwater green alga) | 72h Growth Inhibition | EC50 | 0.10 mg/L | [9] |

| Daphnia magna (Crustacean) | - | IC50 | 0.0043 mg/L | [10] |

| Aquatic Communities | Species Sensitivity Distribution | HC5* | 0.00302 mg/L | - |

| Lemna minor (Duckweed) | Root Growth Inhibition | EC50 | 0.25 ppm (more toxic than shorter chains) | [11] |

*HC5: Hazardous Concentration affecting 5% of the species.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard OECD guidelines and common laboratory practices.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

-

Test Organism : An exponentially growing culture of a green alga, such as Chlorella pyrenosa, is used.[9]

-

Culture Medium : A standard algal culture medium is prepared.

-

Test Concentrations : A range of concentrations of this compound are prepared by dissolving the substance in the culture medium. A control with no test substance is also prepared.

-

Inoculation : A known density of algal cells is added to flasks containing the different test concentrations and the control.

-

Incubation : The flasks are incubated for 72 hours under constant temperature, lighting, and shaking to facilitate growth.[9]

-

Measurement : Algal growth is measured at least daily by cell counts (e.g., using a hemocytometer or electronic particle counter) or a surrogate parameter like chlorophyll (B73375) fluorescence.

-

Data Analysis : The growth rate and yield are calculated for each concentration. The EC50 (the concentration causing a 50% reduction in growth or yield compared to the control) is determined using a statistical model.[9]

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6]

-

Cell Seeding : Cells (e.g., HepG2) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.[2]

-

Compound Exposure : The culture medium is replaced with a medium containing various concentrations of this compound. Control wells receive a medium without the test compound. The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).[2]

-

MTT Addition : After incubation, the treatment medium is removed, and an MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours.[3]

-

Formazan (B1609692) Solubilization : The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the purple formazan crystals formed by metabolically active cells.[2][3]

-

Absorbance Reading : The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.[3]

-

Data Analysis : Cell viability is expressed as a percentage of the control. The IC50 (the concentration that inhibits 50% of cell viability) is calculated from the dose-response curve.

Genotoxicity Assessment using Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage at the level of the individual cell.[7][8][12]

-

Cell Treatment : A suspension of cells (e.g., HepG2) is exposed to different concentrations of this compound for a defined period.

-

Embedding Cells in Agarose (B213101) : The treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[12][13]

-

Lysis : The slides are immersed in a lysis solution (containing detergent and high salt) to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.[12][13]

-

Alkaline Unwinding : The slides are placed in an alkaline electrophoresis buffer to unwind the DNA, which allows the detection of single-strand breaks and alkali-labile sites.[7][13]

-

Electrophoresis : The DNA is subjected to an electric field, causing damaged DNA fragments to migrate away from the nucleus, forming a "comet" shape.[12][13]

-

Neutralization and Staining : The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide).[12]

-

Visualization and Scoring : The slides are examined using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in it relative to the head.[12]

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows relevant to the safety assessment of this compound.

References

- 1. Frontiers | The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials [frontiersin.org]

- 2. MTT (Assay protocol [protocols.io]

- 3. bds.berkeley.edu [bds.berkeley.edu]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. scribd.com [scribd.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 8. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mg kg-1 soil: Topics by Science.gov [science.gov]

- 12. researchgate.net [researchgate.net]

- 13. 21stcenturypathology.com [21stcenturypathology.com]

CAS number and molecular structure of "1-Dodecyl-3-methylimidazolium chloride"

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Dodecyl-3-methylimidazolium (B1224283) chloride, a prominent member of the imidazolium-based ionic liquids, has garnered significant attention across various scientific disciplines. Its unique amphiphilic nature, characterized by a hydrophilic imidazolium (B1220033) head and a long hydrophobic dodecyl tail, imparts surfactant-like properties, making it a versatile compound in chemical synthesis, catalysis, and increasingly, in pharmaceutical and biomedical applications. This technical guide provides a comprehensive overview of its core properties, including its CAS number and molecular structure, detailed physicochemical data, experimental protocols for its synthesis and analysis, and an exploration of its applications, particularly in drug delivery systems.

Core Identification and Molecular Structure

1-Dodecyl-3-methylimidazolium chloride is unequivocally identified by its CAS number and distinct molecular architecture.

-

Synonyms: [C12mim]Cl, DodecMIM Cl, C12MIm Cl, Im1,12 Cl[2]

The molecule's structure is fundamentally amphiphilic, consisting of a positively charged 1-methylimidazolium (B8483265) ring that constitutes the polar, hydrophilic head, and a 12-carbon dodecyl chain that forms the nonpolar, hydrophobic tail.[1] This dual character is the primary driver for its self-assembly in aqueous solutions and its behavior as a surfactant.

Figure 1: 2D Molecular Structure of this compound.

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the tables below, offering a comparative look at its physical properties and toxicological profile.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Weight | 286.88 g/mol [3] |

| Melting Point | 150 °C[2][3] |

| Appearance | White to yellow powder/block[3] |

| Topological Polar Surface Area | 8.8 Ų[3] |

| Rotatable Bond Count | 11[3] |

| Hydrogen Bond Donor Count | 0[3] |

Table 2: Toxicological Data

| Assay | Cell Line | Endpoint | Value | Reference |

| Cytotoxicity (for the bromide salt, [C12mim][Br]) | Human hepatocellular carcinoma (HepG2) | 24-hour EC₅₀ | 9.8 µM |

Note: The toxicological data is for the bromide analogue, which is expected to have a similar toxicity profile to the chloride salt due to the dominant effect of the cation's long alkyl chain on cytotoxicity.

Experimental Protocols